molecular formula C19H18N4O4S B5519215 [(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No.: B5519215
M. Wt: 398.4 g/mol
InChI Key: RXZSZCZZJMVJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.10487624 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

New derivatives, such as 2-amino-1,3,4-oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial activity, particularly against Salmonella typhi. Compounds from these syntheses have shown significant activity, indicating potential applications in combating bacterial infections Eid E. Salama, 2020.

Anti-inflammatory and Superoxide Scavenging Activities

Derivatives such as 5-aryl-2H-tetrazoles and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids have been synthesized and tested for their superoxide scavenging activity and anti-inflammatory properties. While some hydroxy-substituted compounds were effective as in vitro scavengers of superoxide, they did not exhibit effective anti-inflammatory properties in vivo J. Maxwell, D. Wasdahl, A. C. Wolfson, V. Stenberg, 1984.

Potential Anti-HIV Agents

Cyclocondensation of certain compounds has been investigated to prepare potential anti-HIV agents. Although some compounds were selected for in vitro anti-HIV evaluation, they were found to be inactive, highlighting the challenges in identifying effective anti-HIV medications Kang-chien Liu, B. Shih, C.‐H. Lee, 1993.

Cholinesterase Inhibitors for Alzheimer's Disease

Research has aimed to uncover the enzymatic potential of new triazoles as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. Sequential transformations have led to the identification of compounds with excellent inhibitory potential against cholinesterase enzymes, suggesting potential therapeutic applications M. Arfan, S. Z. Siddiqui, M. Abbasi, A. Rehman, S. A. Shah, M. Ashraf, J. Rehman, R. Saleem, H. Khalid, Rashid Hussain, Uzman Khan, 2018.

Properties

IUPAC Name

2-[[5-[4-[(2-methoxybenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-23-17(21-22-19(23)28-11-16(24)25)12-7-9-13(10-8-12)20-18(26)14-5-3-4-6-15(14)27-2/h3-10H,11H2,1-2H3,(H,20,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZSZCZZJMVJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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